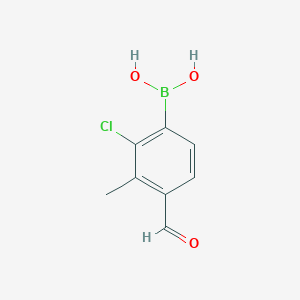
Acide 2-chloro-4-formyl-3-méthylphénylboronique
Vue d'ensemble
Description
“2-Chloro-4-formyl-3-methylphenylboronic acid” is a chemical compound with the molecular formula C8H8BClO3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. The Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds using boronic acids . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-formyl-3-methylphenylboronic acid” consists of a phenyl ring substituted with a chloro group, a formyl group, and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids are versatile compounds in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
“2-Chloro-4-formyl-3-methylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 198.41 .Applications De Recherche Scientifique
Bloc de construction en synthèse organique
“Acide 2-chloro-4-formyl-3-méthylphénylboronique” est un bloc de construction précieux en synthèse organique . Il est souvent utilisé dans la préparation de divers composés organiques en raison de sa stabilité et de sa réactivité .
Couplage de Suzuki-Miyaura
Ce composé joue un rôle important dans le couplage de Suzuki-Miyaura , un type de réaction de couplage croisé catalysée par le palladium, largement utilisé en chimie organique pour la synthèse de composés biaryles .
Protodéboronation
Il peut être utilisé dans la protodéboronation des esters boriques de pinacol . Ce processus fait partie d'une hydrométhylation d'alcène anti-Markovnikov formelle, une transformation précieuse en synthèse organique .
Synthèse d'amides biaryles
Le composé peut être utilisé dans la synthèse d'amides biaryles . Il a été constaté que les amides biaryles présentent une activité agoniste du récepteur muscarinique de l'acétylcholine de sous-type M1 .
Préparation d'hydroxyphénylnaphtols
Il peut être utilisé dans la préparation d'hydroxyphénylnaphtols . Ces composés sont connus pour inhiber la 17ß-hydroxystéroïde déshydrogénase de type 2, une enzyme impliquée dans le métabolisme des hormones sexuelles .
Préparation de biarylphosphonates à chiralité axiale
Le composé peut être utilisé dans la préparation de biarylphosphonates à chiralité axiale . Ce processus implique un couplage de Suzuki asymétrique catalysé par des complexes de palladium .
Safety and Hazards
The safety data sheet for “2-Chloro-4-formyl-3-methylphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .
Orientations Futures
Boronic acids and their derivatives have found extensive use in organic synthesis, medicinal chemistry, and materials science . The development of new synthetic methods and applications involving boronic acids is an active area of research . Therefore, “2-Chloro-4-formyl-3-methylphenylboronic acid” and similar compounds may have potential for future research and applications.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-formyl-3-methylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 2-Chloro-4-formyl-3-methylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-formyl-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Propriétés
IUPAC Name |
(2-chloro-4-formyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPSLHUTAEFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



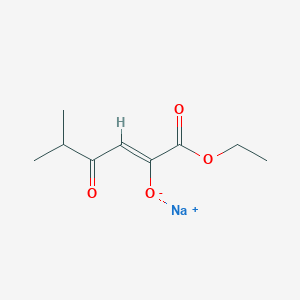

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)


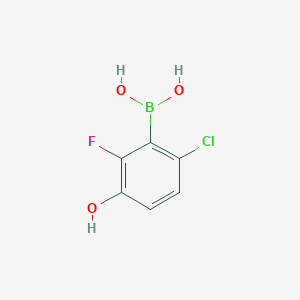
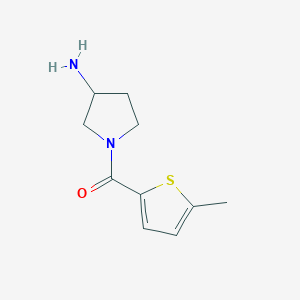
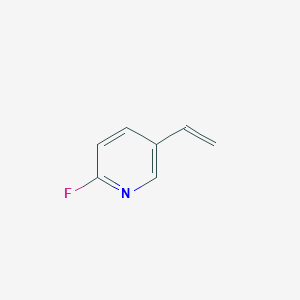
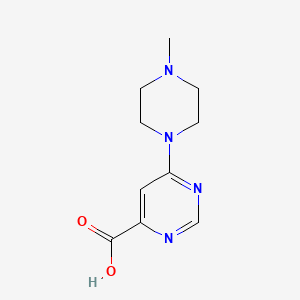
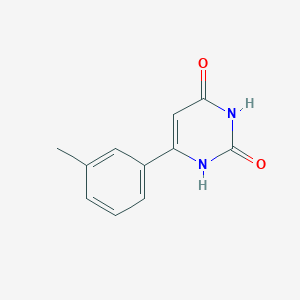

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
amine](/img/structure/B1466086.png)